Cas no 868-72-4 (1,6-dimethyl 2,5-dibromohexanedioate)

1,6-Dimethyl 2,5-dibromohexanedioate is a brominated diester compound with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include its role as a versatile building block for the preparation of complex molecules due to the presence of reactive bromine substituents, which facilitate further functionalization. The compound's ester groups enhance solubility in organic solvents, making it suitable for use in various reaction conditions. Its well-defined structure ensures consistent reactivity, aiding in controlled synthetic pathways. The dibromo functionality also allows for selective cross-coupling reactions, expanding its utility in fine chemical synthesis. This compound is particularly valued for its stability and predictable reactivity profile.
1,6-dimethyl 2,5-dibromohexanedioate structure
868-72-4 structure
Product Name:1,6-dimethyl 2,5-dibromohexanedioate
CAS No:868-72-4
MF:C8H12Br2O4
MW:331.986481666565
MDL:MFCD00043758
CID:725336
PubChem ID:136669
Update Time:2025-05-24

1,6-dimethyl 2,5-dibromohexanedioate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl 2,5-dibromohexanedioate
    • DIMETHYL 2,2'-DIBROMOADIPATE
    • Hexanedioic acid,2,5-dibromo-, 1,6-dimethyl ester
    • Dimethyl 2,5-dibromoadipate
    • NSC 134297
    • Dimethyl2,2'-Dibromoadipate
    • Hexanedioic acid, 2,5-dibromo-, dimethyl ester
    • Dimethyl-2,5-Dibromoadipate
    • dimethyl 2,5-dibromo hexanedioate
    • HVICCJCVLLCDFQ-UHFFFAOYSA-N
    • DIMETHYL2,2-DIBROMOADIPATE
    • Dimethyl 2,5-dibromohexanedioate #
    • NSC134297
    • SBB008252
    • NSC120723
    • 2,5-Dibromoadipic acid dimethyl ester
    • 1,6-dimethyl 2,5-dibromohexanedioate
    • A
    • 1,6-Dimethyl 2,5-dibromohexanedioate (ACI)
    • Hexanedioic acid, 2,5-dibromo-, dimethyl ester (6CI, 7CI, 8CI, 9CI)
    • 868-72-4
    • CS-W005735
    • NSC-134297
    • AKOS000280745
    • NSC-120723
    • C8H12Br2O4
    • F2196-0016
    • DTXSID30968220
    • EN300-94968
    • SY046835
    • MFCD00043758
    • Dimethyl2,5-dibromohexanedioate
    • AS-18580
    • AKOS016842491
    • 53490-47-4
    • SCHEMBL1415237
    • DA-34827
    • MDL: MFCD00043758
    • Inchi: 1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
    • InChI Key: HVICCJCVLLCDFQ-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(C(OC)=O)Br)Br)OC

Computed Properties

  • Exact Mass: 331.90818g/mol
  • Monoisotopic Mass: 329.91023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.6603 g/cm3 (20 ºC)
  • Melting Point: 78 ºC
  • Refractive Index: 1.4910 (589.3 nm 20 ºC)
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),

1,6-dimethyl 2,5-dibromohexanedioate Security Information

1,6-dimethyl 2,5-dibromohexanedioate Pricemore >>

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1,6-dimethyl 2,5-dibromohexanedioate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine ;  3 h, 75 °C; 5 h, 75 °C
1.2 10 min, 0 °C; overnight, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
Reference
Switching and Conformational Fixation of Amides Through Proximate Positive Charges
Bartuschat, Amelie L.; et al, Angewandte Chemie, 2015, 54(35), 10294-10298

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine ;  rt → 80 °C; 12 h, 80 °C
1.2 Solvents: Methanol ;  0 °C; 14 h, rt
Reference
Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni
Skovpen, Yulia V.; et al, Journal of the American Chemical Society, 2016, 138(6), 2014-2020

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  30 min, 0 °C; 4 h, 0 °C → 100 °C; 100 °C → rt
1.2 Reagents: Bromine ;  19 h, rt; 3 h, 100 °C; 100 °C → rt
1.3 rt
Reference
Visible-Light-Triggered Release of Nitric Oxide from N-Pyramidal Nitrosamines
Karaki, Fumika; et al, Chemistry - A European Journal, 2012, 18(4), 1127-1141

Production Method 4

Reaction Conditions
1.1 Solvents: Thionyl chloride ;  3 h, 80 °C
1.2 Reagents: Bromine ;  rt → 80 °C; 12 h, 80 °C
1.3 Solvents: Methanol ;  0 °C; 14 h, rt
Reference
Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni
Skovpen, Yulia V.; et al, Journal of the American Chemical Society, 2016, 138(6), 2014-2020

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine
2.1 Solvents: Methanol
Reference
Iron(II) chelate synthesis for lime induced chlorosis treatment
Mhenni, F.; et al, Bulletin de la Societe Chimique de France, 1989, 824, 824-9

Production Method 6

Reaction Conditions
1.1 Reagents: Bromine
Reference
Synthesis of both enantiomers of C2 symmetric trans-2,5-bis(hydroxymethyl)pyrrolidine. Lipase mediated sequential kinetic resolutions
Sibi, Mukund P.; et al, Tetrahedron Letters, 1994, 35(28), 4915-18

Production Method 7

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Bromine
Reference
Synthesis Optimization of Pharmaceutical Intermediates
Skubak, Jaroslav, 2007, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Methanol
Reference
Iron(II) chelate synthesis for lime induced chlorosis treatment
Mhenni, F.; et al, Bulletin de la Societe Chimique de France, 1989, 824, 824-9

Production Method 9

Reaction Conditions
1.1 Solvents: Thionyl chloride ;  3 h, 80 °C
2.1 Reagents: Bromine ;  rt → 80 °C; 12 h, 80 °C
2.2 Solvents: Methanol ;  0 °C; 14 h, rt
Reference
Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni
Skovpen, Yulia V.; et al, Journal of the American Chemical Society, 2016, 138(6), 2014-2020

Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride
2.1 Reagents: Bromine
3.1 Solvents: Methanol
Reference
Iron(II) chelate synthesis for lime induced chlorosis treatment
Mhenni, F.; et al, Bulletin de la Societe Chimique de France, 1989, 824, 824-9

1,6-dimethyl 2,5-dibromohexanedioate Raw materials

1,6-dimethyl 2,5-dibromohexanedioate Preparation Products

1,6-dimethyl 2,5-dibromohexanedioate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:868-72-4)2,5-二溴己二酸二甲酯
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:57
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Additional information on 1,6-dimethyl 2,5-dibromohexanedioate

1,6-Dimethyl 2,5-Dibromohexanedioate (CAS No. 868-72-4): A Comprehensive Overview

The compound 1,6-Dimethyl 2,5-Dibromohexanedioate (CAS No. 868-72-4) is a brominated organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of dibrominated hexanedioates, which are derivatives of hexanedioic acid with bromine substitutions at specific positions. The long-chain structure and bromine atoms contribute to its distinct chemical properties and reactivity.

Recent studies have highlighted the potential of 1,6-Dimethyl 2,5-Dibromohexanedioate in polymer chemistry and material science. Researchers have explored its use as a precursor for synthesizing advanced polymers with tailored mechanical and thermal properties. The bromine atoms in the molecule act as reactive sites for polymerization reactions, enabling the formation of high-performance materials suitable for aerospace and automotive industries.

In addition to its role in polymer synthesis, 1,6-Dimethyl 2,5-Dibromohexanedioate has shown promise in biotechnology applications. Scientists have investigated its ability to act as a bioactive compound in drug delivery systems. The molecular structure of this compound allows for controlled drug release mechanisms, making it a valuable component in the development of targeted therapies.

The synthesis of 1,6-Dimethyl 2,5-Dibromohexanedioate involves a multi-step process that includes bromination and esterification reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields of the pure compound. These improvements are significant for large-scale production in industrial settings.

From an environmental perspective, the stability and biodegradability of 1,6-Dimethyl 2,5-Dibromohexanedioate have been extensively studied. Research indicates that under specific conditions, this compound can undergo enzymatic degradation, reducing its environmental footprint. This finding is crucial for industries aiming to adopt more sustainable practices.

In conclusion, 1,6-Dimethyl 2,5-Dibromohexanedioate (CAS No. 868-72-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an essential component in modern material science and biotechnology. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing technological innovations.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:868-72-4)2,5-二溴己二酸二甲酯
LE26662646
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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